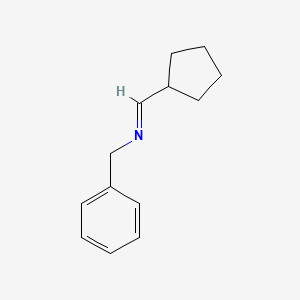![molecular formula C12H14N2O4 B12617493 2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate CAS No. 915868-04-1](/img/structure/B12617493.png)
2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate is a chemical compound with a complex structure that includes a pyridine ring, a methoxycarbonyl group, and an aminoethyl prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyridine-4-methanol with a suitable carbonylating agent to form the methoxycarbonyl derivative. This intermediate is then reacted with an appropriate amine to introduce the aminoethyl group, followed by esterification with prop-2-enoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives and aminoethyl esters, such as:
- Pyridine-4-carboxylic acid derivatives
- Aminoethyl methacrylate
- Methoxycarbonyl-substituted pyridines
Uniqueness
2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
915868-04-1 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C12H14N2O4/c1-2-11(15)17-8-7-14-12(16)18-9-10-3-5-13-6-4-10/h2-6H,1,7-9H2,(H,14,16) |
Clé InChI |
PADFHVYUFNJAFZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCNC(=O)OCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


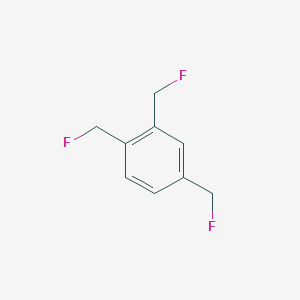
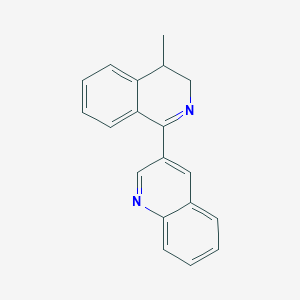
![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)
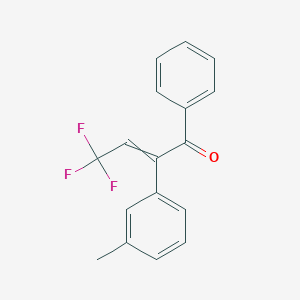
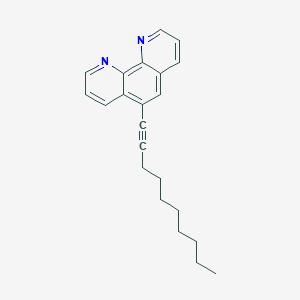
![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
